REACTION_CXSMILES
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[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:3]=1[C:4]([OH:6])=O.[NH2:13][C:14](N)=[O:15]>O>[CH3:12][O:11][C:8]1[CH:7]=[C:3]2[C:2](=[CH:10][CH:9]=1)[NH:1][C:14](=[O:15])[NH:13][C:4]2=[O:6]
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)O)C=C(C=C1)OC
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Name
|
|
Quantity
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5.4 g
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Type
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reactant
|
Smiles
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NC(=O)N
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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200 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled to room temperature
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Type
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FILTRATION
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Details
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the mixture was filtered off
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Type
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WASH
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Details
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the precipitate was washed with H2O (10 mL)
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Type
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CUSTOM
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Details
|
dried in vacuo
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Name
|
|
Type
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product
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Smiles
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COC=1C=C2C(NC(NC2=CC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |